![molecular formula C9H8ClN5 B2855554 N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 717-92-0](/img/structure/B2855554.png)
N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
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Description
N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, also known as NCPTD, is a chemical compound that has a wide range of applications in scientific research. As an organic compound, NCPTD is composed of nitrogen, chlorine, carbon, and hydrogen atoms, and is used in a variety of synthetic processes. In terms of its structure, NCPTD is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. This structure makes NCPTD a valuable tool for researchers due to its unique properties.
Scientific Research Applications
1. Chemical Transformations and Metabolism
- Formation in Sports Drug Testing : N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, known as chlorazanil, is formed from the antimalarial drug proguanil, impacting sports drug testing. This transformation was explored to understand inadvertent doping cases related to antimalarial prophylaxis (Thevis et al., 2015).
2. Synthesis and Characterization
- Synthesis with Ruthenium and Selenium Complexes : New complexes of selenium (IV) and ruthenium (III) were synthesized using tri-substituted s-triazine derivatives, including variants of N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, for chemical and biological investigations (Al-Khodir et al., 2019).
3. Luminescence and Molecular Properties
- Luminescence Study of Triazines : A study on low-lying excited states of sym-triazines, including variants of N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, revealed insights into their luminescent properties, aiding in the understanding of their molecular behavior (Oliva et al., 2005).
4. Applications in Antiplasmodial Activity
- Anti-Plasmodial Antifolates Synthesis : Research into the synthesis of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, which showed potent in vitro antiplasmodial activity against drug-resistant strains of Plasmodium falciparum, utilized variants of N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Lourens et al., 2016).
5. Supramolecular Chemistry and Complexation
- Synthesis for Supramolecular Applications : Research on microwave-assisted synthesis of pyrazolyl bistriazines, including derivatives of N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, indicated potential applications in supramolecular chemistry based on hydrogen bonds and metal complexation (Moral et al., 2010).
6. Environmental and Toxicological Studies
- Environmental Fate and Hydrolysis : Computational chemistry studies were conducted to understand the acid-catalyzed hydrolysis of atrazine and related 2-chloro-s-triazines, providing insights into the environmental fate of compounds like N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Sawunyama & Bailey, 2002).
7. Polymer Synthesis and Properties
- Synthesis of Aromatic Polyamides : Phenyl-1,3,5-triazine functional aromatic polyamides, synthesized from compounds including N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, were studied for their thermally stable and organosoluble properties, relevant in materials science (Yu et al., 2012).
properties
IUPAC Name |
2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5/c10-6-3-1-2-4-7(6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDOZPQOEFYIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324598 |
Source
|
Record name | 2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727128 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
717-92-0 |
Source
|
Record name | 2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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